Methyl 2,2,2-trimethoxyacetate

Description

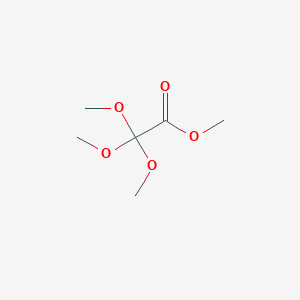

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,2-trimethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTABOWCQAPYNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503479 | |

| Record name | Methyl trimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-95-1 | |

| Record name | Methyl trimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trimethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of methyl 2,2,2-trimethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trimethoxyacetate is a carboxylic acid ester characterized by a central carbon atom bonded to three methoxy groups and a methyl ester functionality. Its unique orthoester-like structure suggests potential applications in organic synthesis and medicinal chemistry, where the strategic introduction of methyl and methoxy groups can influence a molecule's physicochemical and biological properties. This document provides a detailed overview of the known physical, chemical, and safety data for this compound, along with a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, application in reactions, and for the prediction of its behavior in various chemical environments.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H12O5 | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 1.129 g/mL at 25 °C | [1] |

| Boiling Point | 70 °C at 8 Torr | [1] |

| Flash Point | 82 °C | [1] |

| Refractive Index | n20/D 1.413 | [1] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 18370-95-1 | [1] |

| SMILES | COC(=O)C(OC)(OC)OC | |

| InChI | InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 |

Chemical Reactivity and Stability

While specific reactivity studies on this compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from its structural features, namely the ester and orthoester-like functionalities.

Hydrolysis: Like other esters, this compound is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will likely hydrolyze to form 2,2,2-trimethoxyacetic acid and methanol. The orthoester-like moiety may also be sensitive to acidic conditions, potentially leading to further decomposition.

-

Base-Catalyzed Saponification: Treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, is expected to yield the corresponding carboxylate salt (sodium or lithium 2,2,2-trimethoxyacetate) and methanol. The general mechanism for ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Stability: The compound should be stored in a cool, dry place away from strong acids, strong bases, and oxidizing agents to prevent decomposition.

Experimental Protocols

The following section details a published experimental protocol for the synthesis of this compound.

Synthesis of this compound

This protocol describes a two-step synthesis starting from methyl 2,2-dichloro-2-methoxyacetate.

Step 1: Reaction with Methanol and Pyridine

-

Materials:

-

Methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 eq.)

-

Anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 eq.)

-

Anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 eq.)

-

Anhydrous ether (150 mL)

-

-

Procedure: a. Add methyl 2,2-dichloro-2-methoxyacetate to a 500 mL round bottom flask. b. Cool the reaction flask to 0 °C in an ice bath. c. Slowly add anhydrous methanol over 5 minutes with stirring. d. Immediately dilute the reaction mixture with anhydrous ether. e. Maintaining the temperature at 0 °C, slowly add anhydrous pyridine through a constant pressure dropping funnel over 1 hour. f. After the addition is complete, continue to stir the reaction mixture rapidly at 0 °C for 30 minutes. g. Stop stirring and allow the mixture to stand at room temperature for 72 hours, during which long, white, needle-like crystals will form. h. Filter the mixture through a fritted glass filter and wash the collected solid with ether. i. Concentrate the filtrate by rotary evaporation under reduced pressure to yield a light yellow oil.

Step 2: Reaction with Pyrrolidine and Purification

-

Materials:

-

Light yellow oil from Step 1

-

Pyrrolidine (25 mL)

-

-

Procedure: a. Cool the oily substance to 0 °C in an ice bath. b. Add pyrrolidine dropwise through a constant pressure dropping funnel under rapid stirring over a period of 20 minutes. The solution will rapidly change to a yellow-orange color. c. After the addition, continue stirring at 0 °C for 30 minutes. d. Perform vacuum distillation to recover unreacted pyrrolidine and ethanol at 40 Torr and 28 °C. e. Collect the final product, this compound, at 2 Torr and 58 °C as a colorless liquid (yield: 44 g, 80%).

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR (400 MHz, DMSO-d6): δ 3.80 (s, 3H), 3.30 (s, 9H).

-

Mass Spectrometry (EI): Molecular ion peak (M+) at m/z 145.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a logical diagram of the potential relevance of methylated compounds in drug discovery.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Methyl 2,2,2-trimethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2,2,2-trimethoxyacetate, a unique orthoester with potential applications in organic synthesis and drug development. This document consolidates its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and available spectral data. While direct biological activity and specific roles in signaling pathways have not been extensively documented in publicly available literature, this guide explores its role as a potential protecting group, a common application for orthoesters in the synthesis of complex molecules.

Chemical Identifiers and Physicochemical Properties

This compound is an organic compound classified as an orthoester. Its unique structure, featuring three methoxy groups attached to the alpha-carbon, imparts specific chemical properties that are of interest in synthetic chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18370-95-1[1] |

| Molecular Formula | C₆H₁₂O₅ |

| IUPAC Name | This compound |

| Synonyms | Methyl trimethoxyacetate, 2,2,2-Trimethoxyacetic acid methyl ester |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 164.16 g/mol [1] |

| Density | 1.129 g/mL at 25 °C[1] |

| Boiling Point | 70 °C at 8 Torr[1] |

| Flash Point | 82 °C[1] |

| Refractive Index (n20/D) | 1.413[1] |

Synthesis of this compound: An Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

2.1. Materials and Equipment

-

Methyl 2,2-dichloro-2-methoxyacetate

-

Anhydrous methanol

-

Anhydrous pyridine

-

Anhydrous ether

-

Pyrrolidine

-

Round bottom flask (500 mL)

-

Constant pressure dropping funnel

-

Ice bath

-

Stirring apparatus

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

-

Mesoporous glass filter

-

NMR spectrometer

-

Mass spectrometer

2.2. Procedure

-

Add methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 eq.) to a 500 mL round bottom flask.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Slowly add anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 eq.) over 5 minutes with stirring.

-

Immediately dilute the reaction mixture with anhydrous ether (150 mL).

-

Maintaining the reaction temperature at 0 °C, slowly add anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 eq.) through a constant pressure dropping funnel over 1 hour.

-

After the addition is complete, continue to stir the reaction mixture rapidly at 0 °C for 30 minutes.

-

Stop stirring and allow the mixture to stand at room temperature for 72 hours, during which long, white, needle-like crystals will form.

-

Filter the mixture through a mesoporous glass filter and wash the collected solid with ether.

-

Concentrate the filtrate by rotary evaporation under reduced pressure to yield a light yellow oil.

-

Cool the oily substance again to 0 °C in an ice bath.

-

Add pyrrolidine (25 mL) dropwise through a constant pressure dropping funnel under rapid stirring over a period of 20 minutes. The solution will rapidly change to a yellow-orange color.

-

After the addition, continue stirring the mixture at 0 °C for 30 minutes.

-

Perform subsequent decompression distillation to recover unreacted pyrrolidine and ethanol at 40 Torr and 28 °C.

-

Collect the final target product, this compound, at 2 Torr and 58 °C as a colorless liquid (44 g, 80% yield).

2.3. Characterization

-

Nuclear Magnetic Resonance (NMR): The product can be characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 3.80 (s, 3H), 3.30 (s, 9H).

-

Mass Spectrometry (MS): Electron Ionization (EI) analysis should show a molecular ion peak (M⁺) of 145, corresponding to the molecular formula C₅H₉O₅ (loss of a methyl group is common for orthoesters).

Spectroscopic Data

Table 3: Spectroscopic Data

| Technique | This compound | Methyl Acetate (for comparison) |

| ¹H NMR (ppm) | δ 3.80 (s, 3H, -COOCH₃), 3.30 (s, 9H, -C(OCH₃)₃) | δ 3.67 (s, 3H, -COOCH₃), 2.05 (s, 3H, -COCH₃)[2][3] |

| Mass Spectrum (m/z) | Expected M⁺ at 164, with a significant peak at 145 (M-CH₃) | 74 (M⁺), 59, 43[4] |

| Infrared (IR) (cm⁻¹) | Expected strong C-O stretching bands. | ~1746 (C=O stretch), ~1240 (C-O stretch)[5] |

Potential Applications in Drug Development and Organic Synthesis

Orthoesters are known for their utility as protecting groups for carboxylic acids in multi-step organic synthesis.[6] This is a critical function in drug development where complex molecules with multiple functional groups are often assembled. The orthoester group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to regenerate the carboxylic acid.[6]

4.1. The Role of Orthoesters as Protecting Groups

The general mechanism for the protection of a carboxylic acid as an orthoester and its subsequent deprotection is a fundamental concept in synthetic organic chemistry. This strategy allows for chemical modifications on other parts of a molecule without affecting the carboxylic acid moiety.

Caption: Workflow of Carboxylic Acid Protection using an Orthoester.

4.2. Logical Workflow for Utilizing this compound

Based on its structure, this compound can be envisioned as a reagent in synthetic workflows, potentially for the introduction of a trimethoxymethyl group or as a precursor in other chemical transformations.

Caption: Potential Synthetic Utility of this compound.

Conclusion

This compound is a readily synthesizable orthoester with well-defined chemical and physical properties. While its direct biological applications are not yet established, its value as a synthetic intermediate, particularly in the context of protecting group chemistry, suggests its potential utility in the multi-step synthesis of complex bioactive molecules and pharmaceuticals. Further research into the reactivity and potential biological interactions of this compound is warranted to fully explore its applications in drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. massbank.eu [massbank.eu]

- 5. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

molecular structure and formula of methyl 2,2,2-trimethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Formula

Methyl 2,2,2-trimethoxyacetate is an organic compound with the systematic IUPAC name this compound. It is a methyl ester derivative of trimethoxyacetic acid.

Molecular Formula: C₆H₁₂O₅

Molecular Weight: 164.16 g/mol

Structure:

SMILES String: COC(=O)C(OC)(OC)OC

Data Presentation

This section summarizes the available quantitative data for this compound in a structured format for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | N/A |

| Molecular Weight | 164.16 g/mol | N/A |

| Appearance | Colorless liquid | Predicted |

| Boiling Point | 70 °C @ 8 Torr | N/A |

| Density | 1.129 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.413 | N/A |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 3.80 | Singlet | 3H | -COOCH₃ | DMSO-d₆ |

| 3.30 | Singlet | 9H | -C(OCH₃)₃ | DMSO-d₆ |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester carbonyl) |

| ~115 | C(OCH₃)₃ |

| ~52 | -COOCH₃ |

| ~51 | -C(OCH₃)₃ |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment Ion |

| 164 | [M]⁺ (Molecular Ion) |

| 133 | [M - OCH₃]⁺ |

| 105 | [M - COOCH₃]⁺ |

| 75 | [C(OCH₃)₃]⁺ |

| 59 | [COOCH₃]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2950-2850 | C-H | Stretching |

| ~1750 | C=O | Stretching (Ester) |

| ~1250-1050 | C-O | Stretching (Ester and Ether) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 2,2-dichloro-2-methoxyacetate.

Materials:

-

Methyl 2,2-dichloro-2-methoxyacetate

-

Anhydrous Methanol

-

Anhydrous Pyridine

-

Anhydrous Diethyl Ether

-

Round-bottom flask (500 mL)

-

Constant pressure dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add methyl 2,2-dichloro-2-methoxyacetate (1.0 eq).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Methanol Addition: With stirring, slowly add anhydrous methanol (3.0 eq) to the flask over 5 minutes.

-

Dilution: Immediately dilute the reaction mixture with anhydrous diethyl ether (150 mL).

-

Pyridine Addition: While maintaining the temperature at 0 °C, slowly add anhydrous pyridine (2.5 eq) through a constant pressure dropping funnel over a period of 1 hour.

-

Reaction: Continue to stir the reaction mixture rapidly at 0 °C for 30 minutes after the addition of pyridine is complete.

-

Work-up:

-

Stop stirring and allow the mixture to stand at room temperature.

-

Filter the mixture to remove any solid precipitate.

-

Wash the collected solid with diethyl ether.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by distillation under reduced pressure to yield this compound as a colorless liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

Mass Spectrometry (MS):

-

Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat liquid film of this compound using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

An In-depth Technical Guide to the Spectral Analysis of Methyl 2,2,2-Trimethoxyacetate

Introduction

Methyl 2,2,2-trimethoxyacetate is an organic compound of interest in various chemical research and development sectors. A thorough understanding of its molecular structure and properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of such molecules. This guide provides a detailed overview of the expected spectral data for this compound and outlines the general experimental protocols for acquiring this data.

Predicted Spectral Data

Structure of this compound:

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | -C(=O)OCH₃ |

| ~3.4 | Singlet | 9H | -C(OCH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | C =O |

| ~100 | -C (OCH₃)₃ |

| ~53 | -C(=O)OCH₃ |

| ~51 | -C(O CH₃)₃ |

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretch (from -OCH₃ groups) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1250-1050 | Strong | C-O stretch (ester and ether linkages) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 133 | [M - OCH₃]⁺ |

| 105 | [M - COOCH₃]⁺ |

| 75 | [C(OCH₃)₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte signals.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Reference the chemical shifts to the internal standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the liquid is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample holder (for transmission) or the ATR accessory into the sample compartment of the IR spectrometer.

-

Collect a background spectrum of the empty sample holder or clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile liquid, the sample can be introduced via direct injection into the ion source or through a gas chromatograph (GC-MS).

-

Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically produces the molecular ion with minimal fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides clues about the molecule's structure.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: A generalized workflow for obtaining and analyzing spectral data for a chemical compound.

Navigating the Safety Landscape of Methyl Trimethylacetate: An In-depth Technical Guide

Disclaimer: This guide provides safety and handling information for Methyl Trimethylacetate (CAS No. 598-98-1), also known as methyl pivalate. No specific safety data could be found for "methyl 2,2,2-trimethoxyacetate," and it is presumed that this was a typographical error in the user's request. Researchers, scientists, and drug development professionals should treat this information as a safety reference for the specified compound, exercising due diligence and caution.

This technical guide offers a comprehensive overview of the safety and handling precautions for methyl trimethylacetate, a highly flammable and harmful chemical. The following sections detail its hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory environment.

GHS Hazard Classification and Identification

Methyl trimethylacetate is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these classifications to implement appropriate safety measures.

GHS Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[1]

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

Signal Word: Danger

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes measures for prevention, response, storage, and disposal.[1]

Physicochemical and Toxicological Data

A summary of the key quantitative data for methyl trimethylacetate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Physical State | Liquid | |

| Appearance | Clear, colorless liquid | [2] |

| Molecular Formula | C6H12O2 | |

| Molecular Weight | 116.16 g/mol | |

| Boiling Point | 101 °C (214 °F) | |

| Flash Point | 6 °C (42.8 °F) - closed cup | |

| Density | 0.873 g/mL at 25 °C | [3] |

| Vapor Pressure | 33.9 mmHg at 20 °C | [2] |

| LD50 Oral (Rat) | 1563 mg/kg | [1] |

| LD50 Dermal (Rat) | >2000 mg/kg | [1] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. |

Safe Handling and Experimental Protocols

Adherence to strict experimental protocols is paramount when working with methyl trimethylacetate to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Work with methyl trimethylacetate should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1] Explosion-proof electrical, ventilating, and lighting equipment must be used.[1]

-

Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, all containers and receiving equipment must be grounded and bonded.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling methyl trimethylacetate.

-

Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[4] It is essential to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, flame-retardant antistatic protective clothing is recommended.

-

Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

General Handling Precautions

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1]

-

Use only non-sparking tools to prevent ignition of flammable vapors.[1]

-

Avoid contact with skin and eyes.[4]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4]

-

Keep away from incompatible materials such as oxidizing agents.[1]

-

The storage area should be locked to restrict access.[4]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Prevent product from entering drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable container for disposal.[5] Ensure adequate ventilation.[5]

Visualized Workflows

To further clarify the safe handling procedures, the following diagrams illustrate the logical flow of operations.

References

Topic: Stability and Storage Conditions for Methyl 2,2,2-trimethoxyacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability profile and recommended storage conditions for methyl 2,2,2-trimethoxyacetate. As specific experimental stability data for this compound is limited, this document extrapolates from the well-established chemical principles governing orthoesters, the functional class to which it belongs.

Introduction: The Orthoester Functional Group

This compound is an organic compound featuring an orthoester functional group. Orthoesters are defined by a central carbon atom bonded to three alkoxy (-OR) groups, with a general formula of RC(OR')₃.[1][2][3] This structure imparts a distinct reactivity profile. The most critical characteristic of orthoesters is their high sensitivity to acid-catalyzed hydrolysis, a reaction that readily cleaves the molecule.[2][3] Conversely, they exhibit significant stability in neutral or basic (alkaline) conditions.[1][3]

The reactivity of an orthoester is also influenced by its substituents. Electron-deficient groups tend to make the orthoester more inert and stable, even at low pH, whereas electron-rich groups can render the orthoester prone to hydrolysis even under neutral conditions.[4][5]

Predicted Stability Profile

The stability of this compound can be predicted based on the general behavior of orthoesters. The primary mode of degradation is expected to be hydrolysis.

Hydrolytic Stability

The principal degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of water and an acid catalyst, the orthoester will hydrolyze to form methyl acetate and two equivalents of methanol.[2] This reaction is generally irreversible.[4] The rate of hydrolysis is significantly accelerated in acidic environments compared to neutral or basic ones.

Table 1: Predicted Qualitative Hydrolytic Stability

| pH Condition | Predicted Stability | Expected Primary Degradation Products |

| Acidic (pH < 7) | Low (prone to rapid degradation) | Methyl Acetate, Methanol |

| Neutral (pH ≈ 7) | Moderate (slow hydrolysis can occur with moisture) | Methyl Acetate, Methanol |

| Basic (pH > 7) | High (generally stable) | None expected |

Thermal Stability

While orthoesters are generally stable at room temperature when stored under anhydrous conditions, elevated temperatures can promote degradation.[6] For poly(ortho esters), a related class of materials, thermal degradation has been observed at temperatures as low as 40°C.[7] Heat will likely accelerate the rate of hydrolysis, especially in the presence of trace moisture or acidic impurities. Therefore, storage in a cool environment is recommended.

Photostability

Recommended Storage Conditions

To ensure the chemical integrity and purity of this compound, adherence to proper storage conditions is critical. The following recommendations are based on the compound's susceptibility to moisture and acid-catalyzed hydrolysis.

Table 2: Recommended Storage and Handling Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place. For long-term storage, refrigeration (2-8°C) is advisable. | To minimize the rate of thermal degradation and slow potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid in solution. Storage under argon has been shown to provide good protection for sensitive poly(ortho esters).[7] |

| Container | Use a tightly sealed, dry, opaque container (e.g., amber glass vial with a secure cap). | To protect from moisture and light. |

| Incompatible Materials | Store away from acids, strong oxidizing agents, and sources of moisture.[8] | To prevent rapid, acid-catalyzed hydrolysis and other potential degradation reactions. |

Experimental Protocol: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This section provides a detailed methodology for assessing the stability of an orthoester at various pH levels. The degradation can be monitored by ¹H NMR spectroscopy by observing the disappearance of the orthoester signals and the appearance of signals from its hydrolysis products.[4][5]

Objective: To determine the half-life (t½) of this compound in buffered solutions of varying pH.

Materials:

-

This compound

-

Deuterated phosphate buffer solutions (e.g., pH 4, pH 7, pH 8 in D₂O)

-

NMR tubes (screw-capped recommended)[9]

-

NMR spectrometer

-

Internal standard (optional, e.g., dimethyl sulfone)

Methodology:

-

Sample Preparation:

-

Prepare deuterated phosphate buffer solutions at the desired pH values (e.g., 4, 7, and 8).

-

If using an internal standard, dissolve a known quantity in each buffer solution.

-

In a clean, dry vial, accurately weigh a small amount of this compound.

-

Add a precise volume (e.g., 750 µL) of the first buffered solution to the vial, vortex briefly to dissolve, and immediately transfer the solution to an NMR tube.[9]

-

-

NMR Acquisition (Time Zero):

-

Immediately acquire a ¹H NMR spectrum of the sample. This spectrum will serve as the t=0 time point. Record the exact time of acquisition.

-

-

Incubation and Monitoring:

-

Maintain the NMR tube at a constant, controlled temperature (e.g., 25°C).

-

Acquire subsequent ¹H NMR spectra at predetermined time intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr). The frequency of measurement should be adjusted based on the observed rate of degradation.

-

-

Repeat for all pH conditions:

-

Repeat steps 1-3 for each pH buffer solution.

-

-

Data Analysis:

-

For each spectrum, integrate the characteristic signals for the orthoester (e.g., the methoxy protons) and the primary degradation product, methyl acetate (e.g., the acetyl methyl protons).

-

Calculate the percentage of remaining orthoester at each time point relative to the t=0 measurement.

-

Plot the natural logarithm of the orthoester concentration (or percentage remaining) versus time.

-

The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Visualizing Stability and Degradation Pathways

The logical relationships governing the stability of this compound are visualized below.

Caption: Logical workflow of orthoester stability and degradation.

Conclusion

The stability of this compound is intrinsically linked to its orthoester functionality. The compound is expected to be highly stable under anhydrous, neutral, or basic conditions but will readily degrade via hydrolysis in the presence of moisture and acid. For researchers, scientists, and drug development professionals, maintaining the integrity of this compound requires strict adherence to storage conditions that exclude moisture and acidic contaminants. Storing the material in a cool, dry environment under an inert atmosphere is the most effective strategy to ensure its long-term stability. For applications where stability is critical, it is highly recommended to perform tailored stability studies under conditions relevant to the intended use.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Ortho ester - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]

The Discovery and History of Methyl 2,2,2-Trimethoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,2-trimethoxyacetate, a member of the orthoester family, holds a unique position in organic synthesis. While its specific discovery is not well-documented in seminal publications, its existence and synthesis are a logical extension of the well-established chemistry of orthoesters, which dates back to the late 19th century. This technical guide provides a comprehensive overview of the plausible historical context of its synthesis, detailed hypothetical experimental protocols based on established reactions, and a summary of its known physical properties. The guide also includes visualizations of a probable synthetic pathway and experimental workflow to aid in understanding.

Historical Context: The Dawn of Orthoester Synthesis

The story of this compound is intrinsically linked to the broader history of orthoester discovery and synthesis. The foundational work in this area was laid by Adolf Pinner in 1877 through his discovery of the "Pinner reaction," a method for synthesizing imino esters (Pinner salts) from nitriles and alcohols under acidic conditions.[1][2][3] This reaction provided a crucial stepping stone, as these Pinner salts could be subsequently converted to orthoesters.[1][4]

Another classical approach to orthoesters, developed in the early days of organic chemistry, involved the reaction of 1,1,1-trihaloalkanes with sodium alkoxides.[3] This method, a variation of the Williamson ether synthesis, provided a direct route to the RC(OR')₃ structure.

Given this historical backdrop, the first synthesis of this compound, while not explicitly recorded, can be reasonably inferred to have occurred as an extension of these early investigations into orthoester chemistry. The most probable synthetic route would involve the reaction of a suitable precursor, such as a dihalogenated acetic acid ester, with a methoxide source.

Plausible Synthesis and Experimental Protocols

While a definitive first synthesis is not documented, a chemically sound and historically relevant method for the preparation of this compound involves the reaction of methyl dichloroacetate with sodium methoxide. This reaction follows the established principles of nucleophilic substitution at a saturated carbon atom.

Proposed Synthesis of this compound

The reaction proceeds via a double nucleophilic substitution of the chloride atoms in methyl dichloroacetate by methoxide ions.

Reaction:

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for similar reactions.

Materials:

-

Methyl dichloroacetate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium methoxide (3.0 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: A solution of methyl dichloroacetate (1.0 equivalent) in anhydrous methanol is added dropwise to the stirred sodium methoxide solution at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Isolation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Physicochemical Properties and Spectroscopic Data

Quantitative data for this compound is primarily available from chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18370-95-1 | [5] |

| Molecular Formula | C₆H₁₂O₅ | [5] |

| Molecular Weight | 164.16 g/mol | [5] |

| Density | 1.129 g/mL at 25 °C | [5] |

| Boiling Point | 70 °C at 8 Torr | [5] |

| Refractive Index (n20/D) | 1.413 | [5] |

| Flash Point | 82 °C | [5] |

Spectroscopic Data:

Detailed, publicly available, and interpreted spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire and interpret their own analytical data for confirmation of structure and purity.

Conclusion

While the specific historical details of the discovery of this compound remain elusive, its synthesis is a logical outcome of the foundational principles of orthoester chemistry established in the late 19th and early 20th centuries. The proposed synthesis from methyl dichloroacetate and sodium methoxide provides a plausible and efficient route to this compound. This guide offers a comprehensive, albeit partially hypothetical, overview for researchers and professionals in the field, providing a solid foundation for the synthesis and handling of this versatile chemical. Further research into historical chemical archives may one day uncover a more definitive account of its origins.

References

An In-depth Technical Guide to the Core Reactive Sites of Methyl 2,2,2-trimethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,2-trimethoxyacetate, a polyfunctional organic compound featuring both an orthoester and a methyl ester moiety, presents a landscape of tunable reactivity. Understanding the distinct chemical behavior of these functional groups is paramount for its strategic application in organic synthesis and drug development. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, detailing the conditions that govern the selective activation of each site. This document summarizes the core principles of its reactivity, supported by established experimental observations for analogous structures, and provides a framework for predicting its behavior in complex chemical transformations.

Introduction: A Molecule of Dual Reactivity

This compound possesses two primary centers of reactivity: the orthoester carbon and the carbonyl carbon of the methyl ester. The inherent electronic and steric differences between these two functional groups allow for selective chemical manipulation under specific reaction conditions. The orthoester, being a protected form of a carboxylic acid, is highly susceptible to acid-catalyzed hydrolysis, while the methyl ester is more prone to nucleophilic attack under basic or neutral conditions. This dichotomy in reactivity is the cornerstone of its synthetic utility.

Key Reactive Sites:

-

Orthoester Group: Characterized by a central carbon atom bonded to three methoxy groups, this functionality is electron-rich and sterically accessible. It is the primary site of reaction under acidic conditions.

-

Methyl Ester Group: The carbonyl group of the methyl ester is an electrophilic center, susceptible to attack by nucleophiles. This site is the main focus of reactivity under basic or neutral conditions.

Comparative Reactivity of the Functional Groups

The chemoselectivity of reactions involving this compound is dictated by the reaction conditions, primarily the pH.

Under Acidic Conditions: The Predominance of Orthoester Reactivity

Orthoesters are significantly more reactive than esters under acidic conditions.[1] The presence of three alkoxy groups makes the central carbon of the orthoester highly susceptible to protonation, which initiates a facile hydrolysis cascade.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an orthoester involves the following steps:

-

Protonation of one of the alkoxy oxygens.

-

Elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion.

-

Nucleophilic attack by water on the carbocation.

-

Deprotonation to yield a hemiorthoester.

-

Further protonation and elimination of a second alcohol molecule to form a protonated ester.

-

Deprotonation to yield the final ester product.

This high reactivity makes the orthoester group an excellent protecting group for carboxylic acids that can be removed under mild acidic conditions, leaving the less reactive ester group intact.

Under Basic Conditions: Targeting the Methyl Ester

In contrast to their lability in acid, orthoesters are relatively stable under basic conditions. This allows for selective reactions to occur at the methyl ester functionality. The most common reaction under these conditions is saponification, the base-catalyzed hydrolysis of the ester to a carboxylate salt.

The mechanism of base-catalyzed ester hydrolysis (saponification) proceeds via a nucleophilic acyl substitution pathway:

-

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

-

Formation of a tetrahedral intermediate.

-

Elimination of the methoxide leaving group.

-

Deprotonation of the resulting carboxylic acid by the strongly basic methoxide to form the carboxylate salt and methanol.

Key Reactions and Experimental Considerations

While specific experimental data for this compound is not abundant in publicly available literature, its reactivity can be reliably predicted based on the well-established chemistry of orthoesters and methyl esters.

Selective Hydrolysis of the Orthoester

To selectively hydrolyze the orthoester moiety while preserving the methyl ester, mild acidic conditions are employed.

Illustrative Experimental Protocol (Hypothetical):

-

Reaction: Selective hydrolysis of the orthoester group.

-

Reagents: this compound, water, catalytic amount of a mild acid (e.g., acetic acid or pyridinium p-toluenesulfonate).

-

Solvent: A water-miscible organic solvent such as tetrahydrofuran (THF) or acetone.

-

Procedure: this compound is dissolved in the organic solvent, followed by the addition of water and the acid catalyst. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material and the appearance of the product, methyl 2,2-dimethoxyacetate. Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

Table 1: Hypothetical Quantitative Data for Selective Orthoester Hydrolysis

| Parameter | Value |

| Reactant | This compound |

| Product | Methyl 2,2-dimethoxyacetate |

| Catalyst | Acetic Acid (0.1 eq.) |

| Solvent | THF/H₂O (4:1) |

| Temperature | 25°C |

| Reaction Time | 1-3 hours |

| Yield | >95% (predicted) |

Selective Saponification of the Methyl Ester

To selectively saponify the methyl ester, the reaction is carried out under basic conditions.

Illustrative Experimental Protocol (Based on similar compounds):

-

Reaction: Selective saponification of the methyl ester group.

-

Reagents: this compound, a strong base (e.g., lithium hydroxide or sodium hydroxide).

-

Solvent: A mixture of water and a water-miscible organic solvent like methanol or THF.

-

Procedure: The base is dissolved in the water/organic solvent mixture and cooled in an ice bath. This compound is then added, and the reaction is stirred at low temperature, gradually warming to room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is acidified to protonate the carboxylate, and the product, 2,2,2-trimethoxyacetic acid, is extracted with an organic solvent.

Table 2: Hypothetical Quantitative Data for Selective Ester Saponification

| Parameter | Value |

| Reactant | This compound |

| Product | 2,2,2-Trimethoxyacetic acid |

| Base | Lithium Hydroxide (1.1 eq.) |

| Solvent | THF/H₂O (1:1) |

| Temperature | 0°C to 25°C |

| Reaction Time | 2-4 hours |

| Yield | >90% (predicted) |

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the selective reactions of this compound.

Caption: Reaction pathways for this compound.

Caption: Experimental workflows for selective reactions.

Conclusion

The reactivity of this compound is characterized by a distinct and predictable chemoselectivity based on the reaction conditions. The orthoester functionality serves as the primary reactive site under acidic conditions, undergoing facile hydrolysis to the corresponding ester. Conversely, under basic conditions, the methyl ester group is the preferred site of nucleophilic attack, leading to saponification. This dual reactivity makes this compound a valuable and versatile building block in organic synthesis, allowing for the sequential and controlled manipulation of its two key functional groups. For drug development professionals, this understanding is critical for designing synthetic routes and for predicting potential metabolic pathways of drug candidates containing similar structural motifs. Further research into the specific kinetics and substrate scope of its reactions will undoubtedly expand its applications in the synthesis of complex molecules.

References

A Theoretical and Computational Scrutiny of Methyl 2,2,2-trimethoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,2-trimethoxyacetate, an orthoester, presents a unique conformational landscape and electronic profile amenable to theoretical investigation. While specific experimental and computational studies on this molecule are not extensively documented in publicly available literature, this guide synthesizes established quantum chemical methodologies to provide a robust framework for its in-depth analysis. By leveraging Density Functional Theory (DFT), we can predict its structural parameters, vibrational frequencies, and conformational energetics, offering critical insights for applications in medicinal chemistry and materials science. This document serves as a comprehensive protocol for researchers seeking to perform such theoretical calculations, complete with hypothetical data and a procedural workflow.

Introduction

Orthoesters are important functional groups in organic synthesis and have been explored as prodrug moieties and building blocks in medicinal chemistry. This compound, with its cluster of methoxy groups around a central carbon, is expected to exhibit interesting stereoelectronic effects and a complex potential energy surface. Theoretical calculations, particularly DFT, are powerful tools for elucidating the three-dimensional structure, stability, and reactivity of such molecules.[1][2][3] This guide outlines the computational protocols necessary to perform a thorough theoretical analysis of this compound.

Hypothetical Computational Data

The following tables represent the kind of quantitative data that would be generated from a comprehensive DFT study of this compound. These values are illustrative and based on typical bond lengths and frequencies for similar functional groups.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths | C-C(O) | 1.52 Å |

| C-O(Me) | 1.43 Å | |

| C=O | 1.21 Å | |

| O-CH3 | 1.42 Å | |

| Bond Angles | O-C-O | 109.5° |

| C-C-O(Me) | 110.0° | |

| O=C-O(Me ester) | 125.0° | |

| Dihedral Angles | MeO-C-C-O | ~60°, 180°, -60° (various conformers) |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Carbonyl Stretch | C=O | ~1750 cm⁻¹ |

| C-O Stretch | Ether & Ester | 1100-1250 cm⁻¹ |

| C-H Stretch | Methyl | 2950-3000 cm⁻¹ |

| C-C Stretch | Backbone | 900-1000 cm⁻¹ |

Detailed Computational Protocol

This section details the step-by-step methodology for conducting a theoretical study on this compound.

Conformational Search

Due to the rotational freedom around several single bonds, a thorough conformational analysis is the first critical step.

-

Initial Structure Generation: Build an initial 3D structure of this compound using a molecular editor.

-

Molecular Mechanics Scan: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This involves rotating all relevant dihedral angles (e.g., the C-C and C-O bonds) and minimizing the energy of each resulting structure.

-

Clustering and Selection: Group the resulting conformers by energy and geometry. Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

Quantum Mechanical Calculations

The selected low-energy conformers are then subjected to higher-level quantum mechanical calculations.

-

Geometry Optimization: Optimize the geometry of each selected conformer using DFT. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[4]

-

Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP-optimized geometries using a more robust functional and/or a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).

-

Population Analysis: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution based on their relative Gibbs free energies.

Visualization of the Computational Workflow

The logical flow of the theoretical analysis is depicted in the diagram below.

Caption: Workflow for the theoretical calculation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit generalized, framework for the theoretical investigation of this compound. By following the detailed computational protocols, researchers can perform a thorough conformational analysis and predict key structural and spectroscopic properties of the molecule. The insights gained from such studies are invaluable for understanding the behavior of orthoesters in various chemical and biological contexts, thereby aiding in the rational design of new molecules for drug development and other applications.

References

Methodological & Application

Application Notes and Protocols: Methyl 2,2,2-trimethoxyacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trimethoxyacetate is an organic ester characterized by an orthoester functionality. Its chemical structure makes it a potent electrophile, susceptible to nucleophilic attack. While not commonly employed as a general methylating agent for functional groups such as alcohols, amines, or carboxylic acids, it serves as a valuable reagent in the synthesis of specific heterocyclic structures.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of benzoxazole derivatives, a common scaffold in medicinal chemistry.

Application: Synthesis of 2-Carbomethoxybenzoxazoles

This compound has been successfully utilized as a reagent for the construction of the benzoxazole ring system. In this application, it reacts with 2-aminophenol derivatives in a condensation reaction, typically at elevated temperatures. The reaction proceeds to afford 2-carbomethoxybenzoxazoles, which are versatile intermediates in the synthesis of various pharmaceutical agents.

Reaction Principle

The reaction involves the nucleophilic attack of the amino and hydroxyl groups of the 2-aminophenol onto the electrophilic carbon of the orthoester and the ester functionalities of this compound. This is followed by cyclization and elimination of methanol to form the stable benzoxazole ring.

Experimental Protocols

Protocol 1: General Synthesis of 2-Carbomethoxybenzoxazoles

This protocol is adapted from procedures described in patent literature for the synthesis of various benzoxazole derivatives.

Materials:

-

2-Aminophenol derivative

-

This compound

-

Anhydrous solvent (e.g., toluene, xylenes, or neat)

-

Reaction vessel equipped with a condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

-

To a clean, dry reaction vessel, add the 2-aminophenol derivative (1.0 equivalent).

-

Add this compound (1.0 to 1.5 equivalents).

-

The reaction can be run neat or in a high-boiling anhydrous solvent.

-

Place the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dilute the crude product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-carbomethoxybenzoxazole.

Data Presentation

As the use of this compound as a general methylating agent is not well-documented, a comprehensive table of quantitative data for such applications cannot be provided. The primary documented application is in the synthesis of benzoxazoles.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 2-Amino-4-((trifluoromethyl)thio)phenol | This compound | 100 °C, neat, overnight | Methyl 5-((trifluoromethyl)thio)benzo[d]oxazole-2-carboxylate | Not specified | [1] |

| Substituted 2-aminophenol | This compound | 80 °C, 2 hours | Corresponding methyl benzoxazole-2-carboxylate | Not specified (used crude in next step) | [2] |

Visualizations

Experimental Workflow: Synthesis of 2-Carbomethoxybenzoxazoles

Caption: Workflow for the synthesis of 2-carbomethoxybenzoxazoles.

Signaling Pathway: N/A

As this topic describes a chemical transformation rather than a biological signaling pathway, a corresponding diagram is not applicable.

Logical Relationship: Reactivity of this compound

Caption: Reactivity of this compound with nucleophiles.

References

Application Notes and Protocols: Reaction of Methyl 2,2,2-trimethoxyacetate with Carboxylic Acids for Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trimethoxyacetate is an orthoester that can be utilized for the efficient methylation of carboxylic acids. This reaction serves as a valuable alternative to traditional esterification methods, such as Fischer esterification or the use of hazardous reagents like diazomethane. The reaction proceeds under mild conditions, offering high yields and compatibility with a range of functional groups, making it a useful tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the synthesis of ester derivatives is common. Orthoesters, in general, are known to be effective for the esterification of carboxylic acids, including sterically hindered substrates.[1] The reaction with this compound provides the corresponding methyl ester of the carboxylic acid, along with methyl acetate and methanol as byproducts.

Reaction Principle

The reaction involves the acid-catalyzed reaction of a carboxylic acid with this compound. The orthoester acts as both the methylating agent and a water scavenger, driving the equilibrium towards the formation of the ester product. The general reaction is as follows:

R-COOH + (CH₃O)₃C-COOCH₃ → R-COOCH₃ + CH₃COOCH₃ + 2 CH₃OH

The mechanism is initiated by the protonation of one of the methoxy groups of the orthoester, which then eliminates as methanol to form a highly reactive dialkoxycarbenium ion. The carboxylic acid then attacks this electrophilic intermediate. A series of proton transfer and elimination steps ensue, ultimately leading to the formation of the desired methyl ester, methyl acetate, and additional methanol.

Key Applications in Research and Drug Development

-

Esterification of Sensitive Substrates: The mild reaction conditions make this method suitable for the esterification of carboxylic acids containing acid-sensitive functional groups.

-

Synthesis of Drug Pro-drogues: Carboxylic acid-containing drugs can be converted to their methyl ester pro-drogues to enhance their bioavailability or modify their pharmacokinetic properties.

-

High-Yield Methylation: The reaction is known to proceed in high yields, which is advantageous in multi-step syntheses where maximizing the yield at each step is crucial.[2]

-

Sterically Hindered Acids: Orthoesters have been successfully employed in the esterification of sterically hindered carboxylic acids, which can be challenging to esterify using conventional methods.[1]

-

Alternative to Hazardous Reagents: This method avoids the use of highly toxic and explosive reagents like diazomethane for methylation.

Experimental Protocols

General Protocol for the Methylation of a Carboxylic Acid

This protocol describes a general procedure for the methylation of a generic carboxylic acid using this compound.

Materials:

-

Carboxylic acid

-

This compound

-

Anhydrous toluene (or another suitable inert solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).

-

Add anhydrous toluene to dissolve the carboxylic acid.

-

Add this compound (1.5 - 2.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

-

Heat the reaction mixture to reflux (typically around 110 °C for toluene) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, if necessary, to obtain the pure methyl ester.

Data Presentation

The following table summarizes typical reaction conditions for the esterification of carboxylic acids using orthoesters, based on literature for analogous reagents like triethyl orthoacetate.[3][4]

| Carboxylic Acid | Orthoester | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Triethyl orthoacetate (2.0 eq) | p-TsOH (0.1 eq) | Toluene | 110 | 4 | >95 |

| Phenylacetic Acid | Triethyl orthoacetate (1.5 eq) | H₂SO₄ (cat.) | None | 80 | 2 | 92 |

| L-Phenylalanine | Triethyl orthoacetate (1.0 eq) | None | Toluene | 110 | 6 | 85 (N-acetylated)[3] |

| 2,4,6-Triisopropylbenzoic Acid | Trimethyl orthoacetate (excess) | [bmim]BF₄ | Ionic Liquid | 80 | 1.5 | High[1] |

Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for the acid-catalyzed methylation of a carboxylic acid.

Experimental Workflow

Caption: General experimental workflow for the methylation of carboxylic acids.

References

- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile esterification of sulfonic acids and carboxylic acids with triethylorthoacetate | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: Esterification of Carboxylic Acids using Trimethyl Orthoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis, crucial in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) and their intermediates. While classic methods like Fischer esterification are widely used, they often require harsh conditions and a large excess of alcohol, leading to potential side reactions and purification challenges. The use of orthoesters, such as trimethyl orthoacetate (TMOA), offers a mild and efficient alternative for the esterification of carboxylic acids. This protocol details the application of TMOA for the synthesis of methyl esters, a common motif in drug molecules.

Trimethyl orthoacetate serves as both the esterifying agent and a dehydrating agent, driving the reaction towards the product by consuming the water generated during the reaction. This method is particularly advantageous for substrates that are sensitive to strong acids or high temperatures. It has been shown to be effective for a wide range of carboxylic acids, including sterically hindered and amino acids, often proceeding without racemization.[1][2]

Reaction Principle and Signaling Pathway (Reaction Mechanism)

The esterification of a carboxylic acid with trimethyl orthoacetate typically proceeds under acidic catalysis, although the carboxylic acid substrate itself can sometimes act as the catalyst. The proposed mechanism involves the following key steps:

-

Protonation of the Orthoester: The reaction is initiated by the protonation of one of the methoxy groups of trimethyl orthoacetate by an acid catalyst (or the carboxylic acid reactant), making it a good leaving group (methanol).

-

Formation of a Dialkoxycarbenium Ion: The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. This cation is a key reactive intermediate.

-

Nucleophilic Attack by the Carboxylic Acid: The carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of the dialkoxycarbenium ion.

-

Tetrahedral Intermediate Formation and Proton Transfer: This attack forms a new tetrahedral intermediate. A proton is then transferred from the carboxylic acid oxygen to one of the methoxy groups.

-

Elimination and Ester Formation: The intermediate collapses, eliminating another molecule of methanol and the desired methyl ester, with regeneration of the acid catalyst.

The overall reaction effectively converts the carboxylic acid to its methyl ester, with methanol and acetone (from the decomposition of the orthoacetate moiety) as byproducts.

Experimental Protocol

This protocol provides a general procedure for the esterification of a carboxylic acid using trimethyl orthoacetate. The reaction conditions may require optimization for specific substrates.

Materials and Reagents:

-

Carboxylic acid

-

Trimethyl orthoacetate (TMOA)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or solvent-free)

-

Acid catalyst (optional, e.g., sulfuric acid, p-toluenesulfonic acid)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

-

Add the anhydrous solvent (if not a solvent-free reaction). A typical concentration is 0.1-0.5 M.

-

Add trimethyl orthoacetate (1.5-5.0 eq). For simple esterifications, a smaller excess is often sufficient. For more challenging substrates or to ensure complete conversion, a larger excess may be used.

-

If required, add a catalytic amount of a strong acid (e.g., 0.01-0.05 eq of H₂SO₄). For many carboxylic acids, an external catalyst is not necessary.

-

The reaction mixture is then stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess trimethyl orthoacetate and solvent can be removed under reduced pressure.

-

The crude product is then purified using standard laboratory techniques such as extraction, chromatography, or distillation.

Quantitative Data Summary

The efficiency of esterification using trimethyl orthoacetate can vary depending on the substrate and reaction conditions. The following table summarizes representative data from the literature for the esterification of various carboxylic acids.

| Carboxylic Acid Substrate | Equivalents of TMOA | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | 3 | H₂SO₄ (cat.) | Methanol | Reflux | 2 | >95 | Inferred from[3] |

| 4-Nitrobenzoic Acid | 2 | None | Toluene | Reflux | 24 | ~80-90 | Inferred from similar reactions |

| Phenylacetic Acid | 2 | None | None | 80 | 1 | >90 | Inferred from[1] |

| L-Phenylalanine | 1 | None | Toluene | Reflux | 24 | ~85 (N-acetylated) | [1] |